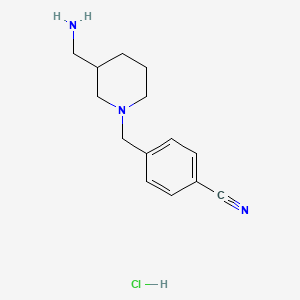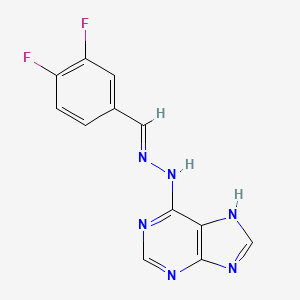
(E)-6-(2-(3,4-difluorobenzylidene)hydrazinyl)-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-6-(2-(3,4-difluorobenzylidene)hydrazinyl)-9H-purine, also known as DFB, is a small molecule compound that has gained attention in the scientific community for its potential therapeutic applications. DFB is a purine analog that has been shown to exhibit antitumor, anti-inflammatory, and antiviral properties. In
Aplicaciones Científicas De Investigación
Synthesis and Structure-Activity Relationships
Purine derivatives have been extensively studied for their antiviral, antimicrobial, and anticancer properties. The synthesis and structure-activity relationship (SAR) studies of these compounds provide valuable insights into their potential therapeutic applications. For instance, purines substituted at different positions have been shown to exhibit varied biological activities, which are crucial for developing new drugs. Modifications in the purine structure, such as at the 2, 6, or 9 positions, have led to compounds with significant antirhinovirus activity, demonstrating the impact of structural changes on biological efficacy (Kelley et al., 1989).
Anticancer and Antiviral Applications
Purine derivatives are pivotal in the search for new anticancer and antiviral agents. The exploration of 9-Benzyl-6-aminopurines, for example, has contributed to the development of compounds with potential anti-cancer properties, underscoring the therapeutic potential of purine analogs in oncology research (Yahyazadeh et al., 2003). Additionally, the study of 9-(2,6-Difluorobenzyl)-9H-purines bearing chlorine highlighted their role as phosphodiesterase (PDE) inhibitors, revealing another dimension of purine derivatives' biological activities and their relevance in developing treatments for various diseases (Kozai & Maruyama, 1999).
Structural and Spectral Investigations
The structural and spectroscopic analysis of purine derivatives, including X-ray diffraction and quantum chemical calculations, provides a deeper understanding of their chemical properties and potential interactions in biological systems. Such studies are fundamental in designing drugs with optimized efficacy and reduced side effects. The investigation into the structural features of 6-benzylaminopurine derivatives, for instance, has shed light on the electronic and geometric parameters critical for their biological activity (Čajan & Trávníček, 2011).
Green Chemistry in Purine Synthesis
The development of green chemistry approaches for the synthesis of purine derivatives highlights the importance of environmentally friendly methods in chemical research. Techniques that reduce the use of hazardous reagents and solvents are essential for sustainable development in the field of medicinal chemistry. The regioselective synthesis of purine hydrazones demonstrates the application of green chemistry principles in the efficient and eco-friendly production of purine derivatives (Kapadiya et al., 2019).
Propiedades
IUPAC Name |
N-[(E)-(3,4-difluorophenyl)methylideneamino]-7H-purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N6/c13-8-2-1-7(3-9(8)14)4-19-20-12-10-11(16-5-15-10)17-6-18-12/h1-6H,(H2,15,16,17,18,20)/b19-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDODHMHGHPQEST-RMOCHZDMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=NNC2=NC=NC3=C2NC=N3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N/NC2=NC=NC3=C2NC=N3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-6-(2-(3,4-difluorobenzylidene)hydrazinyl)-9H-purine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

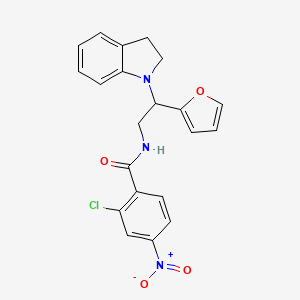
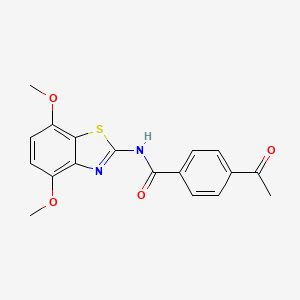
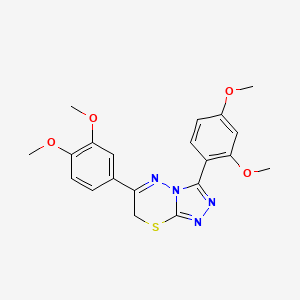
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2999129.png)

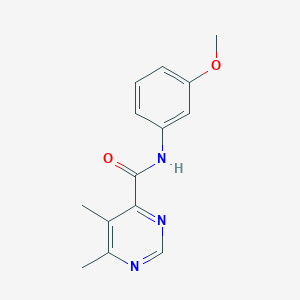
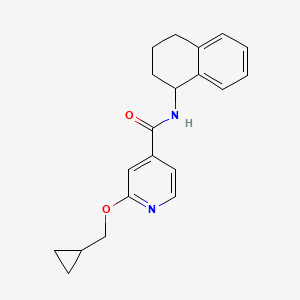
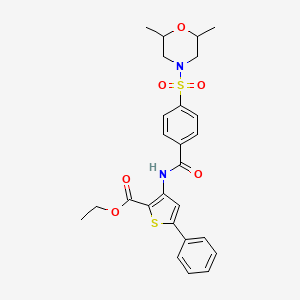


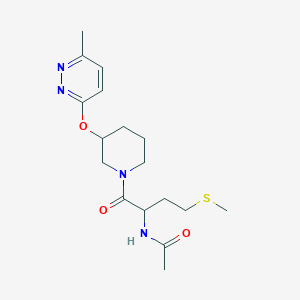
![2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-phenylethanone](/img/structure/B2999141.png)

